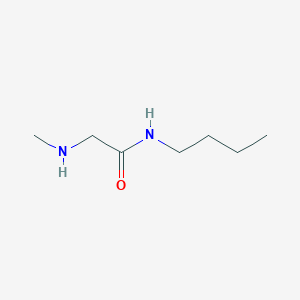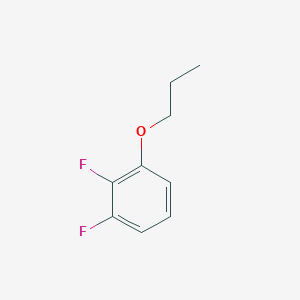
dGVTA
説明
dGVTA is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications across various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dGVTA typically involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of this compound involves the reaction of precursor compounds under controlled conditions. This step often requires the use of catalysts to facilitate the reaction.
Intermediate Formation: The intermediate compounds formed in the initial step undergo further reactions, including condensation and cyclization, to form the core structure of this compound.
Final Purification: The final step involves the purification of this compound using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques to maintain consistency.
化学反応の分析
Types of Reactions
dGVTA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
科学的研究の応用
dGVTA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and as an additive in industrial processes.
作用機序
The mechanism of action of dGVTA involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.
特性
IUPAC Name |
methyl (2S)-5-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N9O12S2/c1-5-24(2)37(52-40(60)30(20-26-14-16-28(56)17-15-26)48-36(58)21-27-10-6-7-13-34(27)68)42(62)53-38(25(3)55)43(63)50-31(22-35(47)57)39(59)51-32(23-67)44(64)54-19-9-12-33(54)41(61)49-29(11-8-18-46)45(65)66-4/h14-17,24-25,27,29-33,37-38,55-56,67H,5-13,18-23,46H2,1-4H3,(H2,47,57)(H,48,58)(H,49,61)(H,50,63)(H,51,59)(H,52,60)(H,53,62)/t24-,25+,27?,29-,30-,31-,32-,33-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCRRPRDFVDJK-YMZDKENSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC3CCCCC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)OC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CC3CCCCC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N9O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115499-13-3 | |
| Record name | Vasotocin, desgly(NH2)(9)d(CH2)5-tyr(Me)(2)-thr(4)-orn(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115499133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)




![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)


![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)



